

The Use of Disulfiram-d20 in Pharmacokinetic Studies: A Technical Guide

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Compound of Interest

Compound Name: **Disulfiram-d20**

Cat. No.: **B565017**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram has a long history in the treatment of alcohol dependence and is being investigated for new therapeutic applications.^[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled compounds, such as **Disulfiram-d20**, are invaluable tools in pharmacokinetic studies, enabling precise and accurate quantification of the drug and its metabolites in biological matrices. This technical guide provides an in-depth overview of the application of **Disulfiram-d20** in pharmacokinetic research, detailing analytical methodologies, summarizing key pharmacokinetic parameters, and outlining its metabolic fate.

Physicochemical Properties of Disulfiram-d20

Disulfiram-d20 is a deuterated analog of disulfiram, where the 20 hydrogen atoms in the four ethyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which is the basis for its use as an internal standard in mass spectrometry-based assays.

Property	Value
Formal Name	bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
CAS Number	1216403-88-1
Molecular Formula	C ₁₀ D ₂₀ N ₂ S ₄
Molecular Weight	316.7 g/mol
Purity	≥99% deuterated forms (d ₁ -d ₂₀)
Formulation	A solid
Solubility	Soluble in DMF, DMSO, and Methanol

Table 1: Physicochemical properties of **Disulfiram-d20**.[\[2\]](#)

Synthesis of Disulfiram-d20

While specific, detailed synthesis protocols for **Disulfiram-d20** are not readily available in the public domain, a general approach involves the use of deuterated starting materials. The synthesis would likely follow a similar pathway to unlabeled disulfiram, which is the oxidative coupling of two molecules of N,N-diethyldithiocarbamic acid. To produce **Disulfiram-d20**, one would start with deuterated diethylamine ((C₂D₅)₂NH).

Pharmacokinetics of Disulfiram and its Metabolites

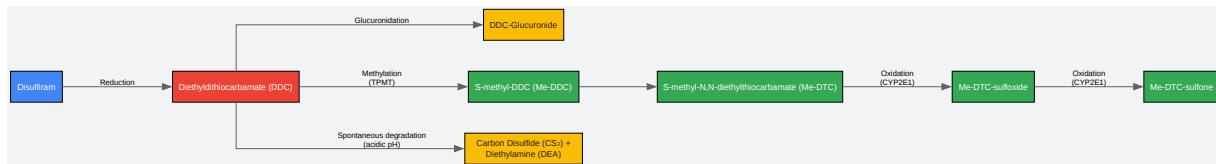
Following oral administration, disulfiram is rapidly and extensively absorbed, with 80% to 90% entering the bloodstream.[\[3\]](#) Due to its high lipid solubility, it is widely distributed throughout the body, including into fatty tissues and the central nervous system.[\[3\]](#) Disulfiram itself has a relatively short half-life, but its metabolites are eliminated more slowly.[\[3\]](#)[\[4\]](#) There is significant inter-subject variability in the plasma levels of disulfiram and its metabolites.[\[4\]](#)

Analyte	T _{1/2} (half-life)	C _{max} (Maximum Concentration)	AUC (Area Under the Curve)	V _d (Volume of Distribution)	CL (Clearance)
Disulfiram	~7 hours[3]	590 ± 434 ng/mL (250 mg dose)[4]	3816, 8386, and 22331 mg*hr/L for 500, 1000, and 2000 mg doses, respectively[5]	1.3 L[6]	0.53 L/h[6]
DDTC	~15 hours[3]	-	-	-	-
DDTC-Me	-	15.02 ng/mL (median, 200 mg dose)[4]	-	-	-
CS ₂	~12 hours[6]	-	-	-	-

Table 2: Summary of Human Pharmacokinetic Parameters for Disulfiram and its Metabolites.

Metabolism of Disulfiram

Disulfiram undergoes extensive and complex metabolism. It is rapidly reduced to diethyldithiocarbamate (DDC), which is a key intermediate. DDC can then follow several metabolic pathways.[3][5]

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Caption: Metabolic pathway of Disulfiram.

Experimental Protocol: Quantification of a Disulfiram Metabolite in Human Plasma using UPLC-MS/MS

This section provides a detailed protocol for the analysis of the disulfiram metabolite, S-Methyl-N,N-Diethylthiocarbamate (DET-Me), in human plasma, a method that would typically employ a deuterated internal standard like **Disulfiram-d20** or a deuterated version of the metabolite itself for highest accuracy.

Materials and Reagents

- S-Methyl-N,N-Diethylthiocarbamate (DET-Me) analytical standard
- **Disulfiram-d20** (or other suitable deuterated internal standard)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (optima grade)
- Human plasma (heparinized)

- Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Instrumentation

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Solid Phase Extraction)

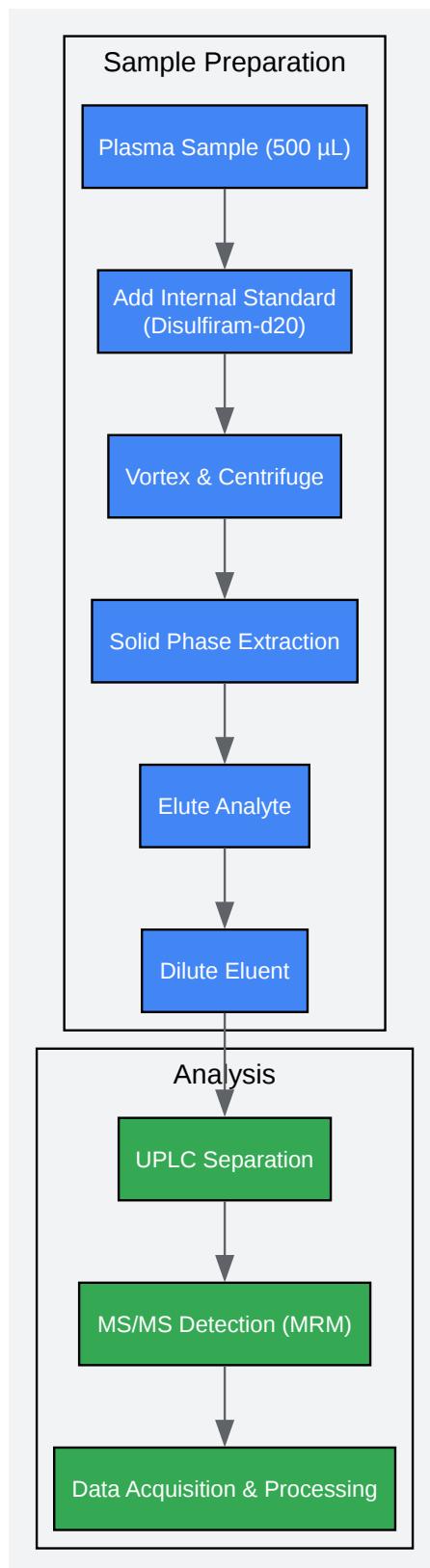
- To 500 μ L of plasma in a microcentrifuge tube, add 20 μ L of the working internal standard solution (**Disulfiram-d20**).
- Vortex the sample and then centrifuge.
- Load the supernatant onto a pre-conditioned SPE cartridge.
- Wash the cartridge with LC-MS grade water, followed by 1% methanol in water.
- Elute the analyte and internal standard with 500 μ L of methanol.
- To the eluent, add 250 μ L of LC-MS grade water.

UPLC-MS/MS Analysis

Parameter	Condition
UPLC Column	Waters HSS T3, 2.1 x 100mm, 1.8 μ M
Mobile Phase	0.1% formic acid in water : 0.1% formic acid in methanol (22:78, v/v)
Flow Rate	0.200 mL/min (isocratic)
Injection Volume	15 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (DET-Me)	148 -> 100
MRM Transition (Example IS)	e.g., for a deuterated analog, the transition would be shifted

Table 3: UPLC-MS/MS parameters for the analysis of DET-Me.[\[6\]](#)

Experimental Workflow



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Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

Disulfiram-d20 is an essential tool for conducting accurate and reliable pharmacokinetic studies of disulfiram. Its use as an internal standard in sensitive analytical methods like UPLC-MS/MS allows for the precise quantification of disulfiram and its numerous metabolites in complex biological matrices. The information presented in this guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the necessary methodologies and expected pharmacokinetic profiles to support further research and clinical development of disulfiram.

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